![molecular formula C16H10ClNO2 B14328148 3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione CAS No. 97962-63-5](/img/structure/B14328148.png)
3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an amino group, and a chlorocyclobutene dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the biphenyl group and the subsequent introduction of the amino and chlorocyclobutene dione groups. One common method involves the Suzuki coupling reaction, where 2-benzyloxy-1-bromine-3-nitrobenzene reacts with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then subjected to hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of readily available raw materials and efficient catalytic systems is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[1,1’-Biphenyl]-4-yl-2-propenoic acid
- 4,4’-Dioxo-1,1’,4,4’-tetrahydro-8,8’-biquinoline-2,2’-dicarboxylic acid
- 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride dihydrate
Uniqueness
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a biphenyl group with an amino and chlorocyclobutene dione moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
97962-63-5 |
|---|---|
Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-chloro-4-(2-phenylanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(16(20)15(13)19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,18H |
InChI Key |
KFWCCASFPGHLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C(=O)C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
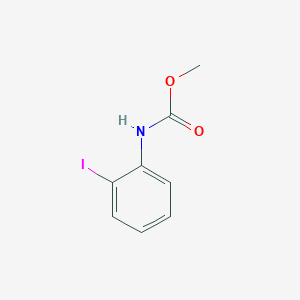

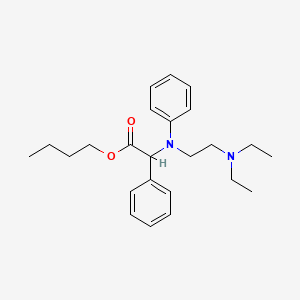
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
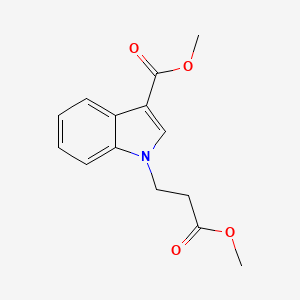
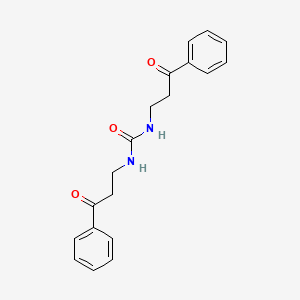
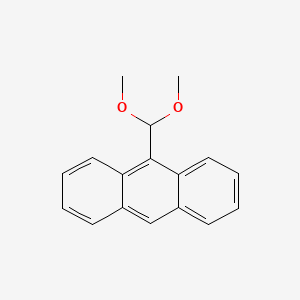
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
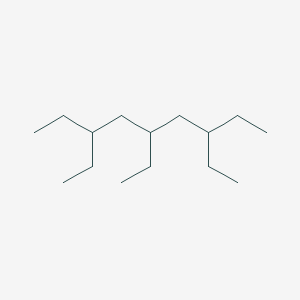
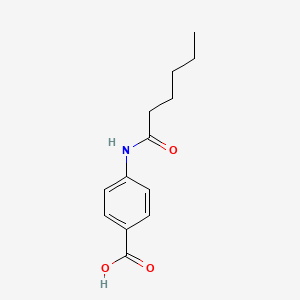
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)
